![molecular formula C17H21FN2O3 B581998 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 866028-06-0](/img/structure/B581998.png)

1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

説明

Molecular Structure Analysis

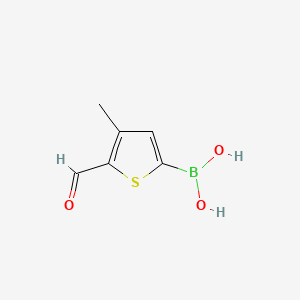

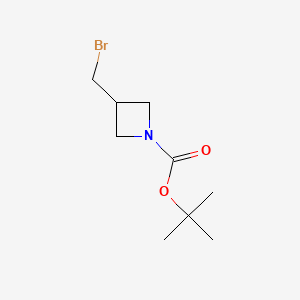

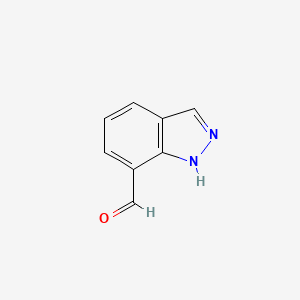

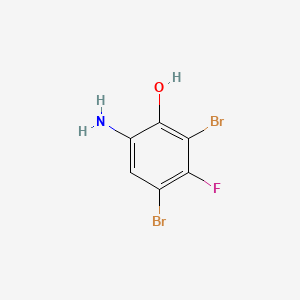

The compound’s molecular structure consists of a spiro[3H-indole-3,4’-piperidine] core with a Boc (tert-butoxycarbonyl) protecting group. The fluorine atom is attached to the indole ring. Refer to the chemical structure for visual representation .

Physical and Chemical Properties Analysis

科学的研究の応用

Spiropiperidines in Drug Discovery

Spiropiperidines are gaining popularity in drug discovery programs due to their exploration of new areas of three-dimensional chemical space, offering novel avenues for therapeutic intervention. They are synthesized via strategies that involve the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. These compounds are primarily synthesized for drug discovery projects, highlighting their potential in creating new therapeutic agents (Griggs et al., 2018).

Fluoropyrimidines in Cancer Therapy

Fluoropyrimidines, such as S-1, are important in the treatment of various cancers, including colorectal and gastric cancers. S-1 is an oral fluoropyrimidine that combines tegafur with two modulators to improve therapeutic efficacy and tolerability. It has been developed to provide a more effective and convenient alternative to intravenous 5-fluorouracil (5-FU), offering a significant advancement in chemotherapy (Miyamoto et al., 2014).

Indole Synthesis and Application

Indole alkaloids, which share structural similarities with "1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]", are of great interest due to their diverse biological activities. New methods for indole synthesis have been a significant area of research, providing a framework for the classification of all indole syntheses and presenting opportunities for creating novel therapeutic agents (Taber & Tirunahari, 2011).

Fluorophores in Molecular Imaging

Fluorophores are crucial in molecular imaging for in vivo cancer diagnosis, providing real-time detection capabilities with relatively inexpensive and portable equipment. The toxicity of fluorophores is a concern, but their potential use in molecular imaging highlights the importance of ongoing research to improve safety and efficacy (Alford et al., 2009).

特性

IUPAC Name |

tert-butyl 5-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVSTTHNVBKSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671951 | |

| Record name | tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866028-06-0 | |

| Record name | tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)